3-Amino-4H-thiochromen-4-one
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Overview
Description
3-Amino-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the thiochromone family, which is structurally related to chromones (benzopyrans). The presence of sulfur in place of oxygen in the chromone structure imparts unique chemical and biological properties to thiochromones .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4H-thiochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of thiochromones is generally lower than that of chromones due to the greater aromaticity of the thiopyrone ring .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using standard reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4H-thiochromen-4-one 1,1-dioxide derivatives .
Scientific Research Applications
3-Amino-4H-thiochromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various sulfur-containing heterocycles.
Biology: Thiochromones exhibit promising biological activities, including antileishmanial and antimicrobial properties
Industry: Thiochromones are used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, thiochromones bearing a vinyl sulfone moiety can inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Additionally, these compounds can increase reactive oxygen species levels and disrupt mitochondrial function, leading to cell death in parasites .
Comparison with Similar Compounds
3-Amino-4H-thiochromen-4-one can be compared with other similar compounds such as:
Thiochromones: These are thio analogs of chromones, where the oxygen atom is replaced with sulfur.
Thioflavones: These compounds are easier to synthesize but have lower reactivity due to steric hindrance.
Thioxanthones: These are hetero analogs of thiochromones with different structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-4H-thiochromen-4-one is a compound belonging to the thiochromen family, which has garnered attention due to its diverse biological activities, particularly against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its ability to act as an allosteric modulator. This compound interacts with key enzymes involved in the metabolic pathways of parasites, particularly through inhibition of trypanothione reductase (TR), which is crucial for maintaining redox balance within the cells. The interaction occurs at specific amino acid residues in the enzyme's binding pocket, leading to disruption of essential metabolic processes and increased levels of reactive oxygen species (ROS) within the parasite cells .
Efficacy Against Tropical Diseases
Recent studies have synthesized derivatives of this compound and evaluated their efficacy against parasites responsible for major tropical diseases. The findings indicate that several derivatives exhibit potent antiprotozoal activity, with effective concentrations (EC50) below 10 μM . Notably, these compounds show a significant correlation with in-silico studies that predict their interactions with target proteins.
Table 1: Summary of Biological Activity Against Tropical Diseases
Compound | Disease Target | EC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | Malaria | <10 | Allosteric inhibition of TR |
Derivative A | Leishmaniasis | <10 | Induction of oxidative stress |
Derivative B | Trypanosomiasis | <10 | Inhibition of thiol redox metabolism |
Case Studies
- Leishmaniasis : In vitro studies demonstrated that derivatives of this compound exhibited high selectivity and low cytotoxicity against Leishmania amastigotes. The structural modifications enhanced their ability to evade enzymatic degradation by TcOYE, a peroxidase enzyme that could otherwise neutralize their effects .
- Malaria : Research involving Plasmodium falciparum indicated that these compounds disrupt the parasite's metabolic pathways effectively. The compounds were found to increase ROS levels significantly, leading to cell death in the parasite .
Comparative Analysis
The effectiveness of this compound derivatives can be compared with traditional antimalarial and antileishmanial drugs like amphotericin B and chloroquine. While these traditional drugs have established efficacy, the novel thiochromen derivatives offer a promising alternative due to their unique mechanisms and reduced side effects.
Table 2: Comparative Efficacy
Drug/Compound | Disease Target | EC50 (μM) | Selectivity Index |
---|---|---|---|
Amphotericin B | Leishmaniasis | 0.5 | High |
Chloroquine | Malaria | 0.1 | Moderate |
This compound Derivative A | Leishmaniasis | <10 | Very High |
This compound Derivative B | Malaria | <10 | Very High |
Properties
IUPAC Name |
3-aminothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEWVQCUWPFPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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